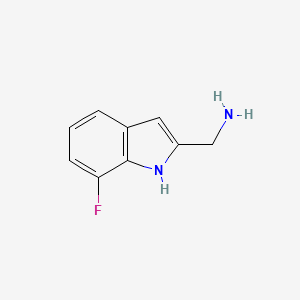
(7-Fluoro-1H-indol-2-il)metanamina
Descripción general
Descripción
(7-Fluoro-1H-indol-2-yl)methanamine is a useful research compound. Its molecular formula is C9H9FN2 and its molecular weight is 164.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7-Fluoro-1H-indol-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Fluoro-1H-indol-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias y Analgésicas
Los derivados del indol se han evaluado por sus posibles actividades antiinflamatorias y analgésicas. Por ejemplo, se prepararon y evaluaron benzotiazoles que contienen bencenosulfonamida y carboxamida para estas actividades, lo que indica una posible área de aplicación para (7-Fluoro-1H-indol-2-il)metanamina en el desarrollo de nuevos medicamentos antiinflamatorios y analgésicos .
Síntesis de Hormonas Vegetales
El ácido indolacético, una hormona vegetal producida por la degradación del triptófano en plantas superiores, es uno de los muchos derivados del indol. Esto sugiere que this compound podría usarse potencialmente en la síntesis o el estudio de hormonas vegetales .
Investigación Anti-VIH
Se ha informado que los nuevos derivados indólicos muestran promesa en la investigación anti-VIH, con estudios de acoplamiento molecular que se realizan para evaluar su eficacia. Esto indica que this compound podría investigarse por sus posibles aplicaciones en tratamientos anti-VIH .
Actividad Antituberculosa
Los derivados derivados del indol se han investigado por su actividad antituberculosa in vitro contra Mycobacterium tuberculosis y Mycobacterium bovis. Esto sugiere una posible aplicación para this compound en el desarrollo de medicamentos antituberculosos .
Ensamblaje de Andamios Farmacéuticos
Los derivados del indol se utilizan en reacciones multicomponente para ensamblar andamios de interés farmacéutico. Esto destaca otra posible aplicación de this compound en la investigación farmacéutica, particularmente en el diseño y síntesis de nuevos candidatos a fármacos .
Mecanismo De Acción
Target of Action
(7-Fluoro-1H-indol-2-yl)methanamine, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For example, they are involved in the kynurenine and serotonin pathways . They also play a role in the synthesis of indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of (7-Fluoro-1H-indol-2-yl)methanamine can be influenced by various environmental factors. For instance, the Stokes shift of certain indole derivatives has been found to vary from non-polar to polar solvents, indicating a higher charge transfer character .
Análisis Bioquímico
Biochemical Properties
(7-Fluoro-1H-indol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with high affinity to certain receptors, modulating their signaling pathways . The compound’s interaction with enzymes such as cytochrome P450 can lead to the activation or inhibition of metabolic pathways, affecting the overall biochemical environment within cells.
Cellular Effects
The effects of (7-Fluoro-1H-indol-2-yl)methanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate specific signaling cascades that lead to changes in gene expression, resulting in altered cellular behavior . Additionally, (7-Fluoro-1H-indol-2-yl)methanamine has been shown to impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of energy within cells.
Molecular Mechanism
At the molecular level, (7-Fluoro-1H-indol-2-yl)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, (7-Fluoro-1H-indol-2-yl)methanamine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7-Fluoro-1H-indol-2-yl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (7-Fluoro-1H-indol-2-yl)methanamine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of (7-Fluoro-1H-indol-2-yl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
(7-Fluoro-1H-indol-2-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds within the cell . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. Additionally, (7-Fluoro-1H-indol-2-yl)methanamine may require specific cofactors for its activity, further influencing its role in metabolic pathways.
Transport and Distribution
Within cells and tissues, (7-Fluoro-1H-indol-2-yl)methanamine is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, (7-Fluoro-1H-indol-2-yl)methanamine may accumulate in the nucleus, where it can interact with DNA or nuclear proteins, affecting gene expression.
Subcellular Localization
The subcellular localization of (7-Fluoro-1H-indol-2-yl)methanamine plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, (7-Fluoro-1H-indol-2-yl)methanamine may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical effects.
Propiedades
IUPAC Name |
(7-fluoro-1H-indol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,12H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWULEMIESXIUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



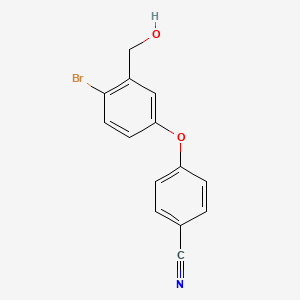


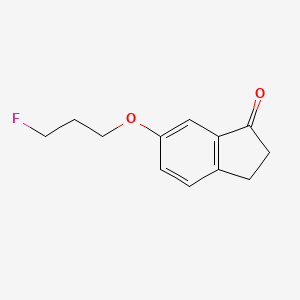


![7-Ethyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1445206.png)

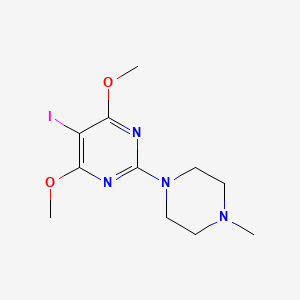
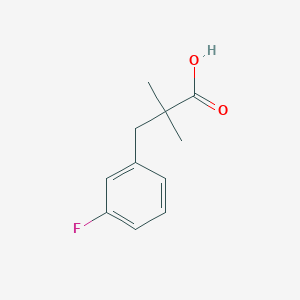


![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)
